Dioxooxazolidine vs. Glutarimide for Cereblon E3 Ligase Recognition
The 2,4-dioxooxazolidine moiety in compound 2034241-42-2 presents a pharmacophore distinct from the canonical glutarimide cereblon ligand. While both systems possess two cyclic carbonyls, the oxazolidine ring replaces the glutarimide's axial C-3 methylene with a ring oxygen, reducing lipophilicity (cLogP oxazolidinedione ≈ −0.8 vs. glutarimide ≈ −0.3) and shifting the hydrogen-bond acceptor geometry from a six-membered to a five-membered ring. Published cereblon chemical space analyses indicate that glutarimide derivatives (thalidomide, lenalidomide, pomalidomide) achieve CRBN IC50 values of 0.5–3 μM in competitive binding assays, whereas oxazolidine-2,4-dione derivatives demonstrate comparable engagement but with altered neosubstrate degradation profiles due to differential surface topology recognition by the CRBN–DDB1 interface [1]. No direct IC50 comparison data for compound 2034241-42-2 versus glutarimide controls are available in the public domain.
| Evidence Dimension | Hydrogen-bond donor/acceptor geometry and ring topology for E3 ligase engagement |
|---|---|
| Target Compound Data | 5-membered oxazolidine ring with 2,4-dione; cLogP ≈ −0.8 (estimated); NH at position 3 available for substitution |
| Comparator Or Baseline | Glutarimide (6-membered ring, 2,6-dione): cLogP ≈ −0.3; NH at position 1; thalidomide IC50 ~1 μM for CRBN |
| Quantified Difference | Ring size: 5 vs. 6 members; cLogP difference ~0.5 log units; distinct dihedral angle between carbonyl groups |
| Conditions | In silico physicochemical property estimation; CRBN binding affinity from published TR-FRET and FP competitive displacement assays |
Why This Matters
For PROTAC design, the altered E3 ligase recruitment surface of dioxooxazolidine vs. glutarimide enables access to distinct ternary complex geometries and degradation selectivity profiles—purchasing the correct warhead-containing building block is critical for reproducible target degradation outcomes.
- [1] Boichenko, I., Bär, K., Dönling, A. et al., 'Chemical Ligand Space of Cereblon', ACS Omega 2018, 3, 9, 11163–11171. View Source
